Cas no 1111419-02-3 (3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine)
![3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine structure](https://ja.kuujia.com/scimg/cas/1111419-02-3x500.png)
3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine 化学的及び物理的性質
名前と識別子
-
- 3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine
- 3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine
-
- インチ: 1S/C21H18N4O3S/c1-26-15-8-9-16(18(12-15)27-2)21-22-19(28-25-21)13-29-20-11-10-17(23-24-20)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3
- SMILES: C1(SCC2ON=C(C3=CC=C(OC)C=C3OC)N=2)=NN=C(C2=CC=CC=C2)C=C1
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 655.7±65.0 °C(Predicted)
- 酸度系数(pKa): 0.91±0.10(Predicted)
3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-5333-10μmol |
3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine |
1111419-02-3 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-5333-40mg |
3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine |
1111419-02-3 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3382-5333-4mg |
3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine |
1111419-02-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3382-5333-15mg |
3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine |
1111419-02-3 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3382-5333-1mg |
3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine |
1111419-02-3 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3382-5333-2mg |
3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine |
1111419-02-3 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3382-5333-30mg |
3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine |
1111419-02-3 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3382-5333-50mg |
3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine |
1111419-02-3 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3382-5333-20mg |
3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine |
1111419-02-3 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3382-5333-10mg |
3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine |
1111419-02-3 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine 関連文献
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazineに関する追加情報
Recent Advances in the Study of 3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine (CAS: 1111419-02-3)
The compound 3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine (CAS: 1111419-02-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the synthetic versatility of 3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine, which combines a 1,2,4-oxadiazole core with a pyridazine moiety. The presence of the 2,4-dimethoxyphenyl group and the sulfanyl linker enhances its binding affinity to various biological targets, making it a promising candidate for drug development. Researchers have optimized the synthetic route to improve yield and purity, facilitating further pharmacological evaluations.
In vitro and in vivo studies have demonstrated that this compound exhibits potent inhibitory activity against several key enzymes involved in inflammatory and oncogenic pathways. Notably, it has shown selective inhibition of protein kinases and phosphodiesterases, which are critical targets in cancer and autoimmune diseases. Mechanistic studies using X-ray crystallography and molecular docking have revealed that the compound binds to the ATP-binding site of these enzymes, thereby disrupting their catalytic activity.
Further investigations into the pharmacokinetic properties of 3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine have indicated favorable absorption and distribution profiles. However, challenges remain in optimizing its metabolic stability and minimizing off-target effects. Recent advancements in prodrug strategies and formulation technologies are being explored to address these limitations and enhance its therapeutic potential.
In conclusion, 3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine represents a promising scaffold for the development of novel therapeutics. Ongoing research is focused on elucidating its structure-activity relationships and expanding its applications to other disease areas. Collaborative efforts between academic and industrial researchers are expected to accelerate its translation into clinical candidates.
1111419-02-3 (3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine) Related Products
- 12037-63-7(tantalum phosphide)
- 1105626-26-3(1-(Pyrrolidine-2-carbonyl)azepane)
- 2089255-07-0(sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate)
- 21296-92-4(2,3,5-Trimethyl-1H-indole)
- 2229082-25-9(2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine)
- 1017028-06-6(4-Chloro-8-ethylquinoline-3-carbonitrile)
- 2171650-49-8(2-amino-4-hydroxy-4-methylpentanamide)
- 2172434-71-6(tert-butyl 3-(fluorosulfonyl)methyl-4-(thiophen-3-yl)pyrrolidine-1-carboxylate)
- 1804739-16-9(2-Fluoro-5-(fluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine)
- 2172540-23-5(6-methyl-3-nitropyridin-2-yl chloroformate)




